

micro-contact printing of electrodes on C8-BTBT films

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Compound of Interest

Compound Name: C8-Btbt

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An in-depth guide to the micro-contact printing (μ CP) of electrodes onto **C8-BTBT** (2,7-dioctyl[1]benzothieno[3,2-b][1]benzothiophene) films for the fabrication of high-performance organic thin-film transistors (OTFTs) is detailed below. This technique offers a low-cost, efficient, and scalable method for producing top-contact/bottom-gate OFETs.[1][2]

Application Notes

Micro-contact printing provides a significant advantage over traditional vacuum deposition techniques by enabling the direct patterning of conductive polymer electrodes onto the organic semiconductor layer.[3] This method avoids potentially damaging high-temperature and vacuum processes, which are often incompatible with flexible substrates.[1] The use of a composite ink, such as PEDOT:PSS mixed with multi-walled carbon nanotubes (MWCNTs), can further enhance device performance by lowering the charge-carrier injection barrier and reducing contact resistance.[2][3]

The precise control of contact pressure during the μ CP process is crucial to prevent mechanical damage to the underlying **C8-BTBT** semiconductor film and to ensure the high structural quality of the deposited electrodes.[1][2] This solution-based fabrication strategy is promising for large-scale manufacturing processes, including roll-to-roll electronics production.[1][3]

Key Performance Data

The electrical performance of OTFTs fabricated using this method is comparable, and in some aspects superior, to devices with vacuum-deposited gold electrodes.^{[2][3]} The addition of MWCNTs to the PEDOT:PSS ink has been shown to significantly reduce contact resistance, thereby optimizing charge-carrier injection and overall device performance.^[2]

Electrode Material	Mobility (cm ² /Vs)	On/Off Ratio	Threshold Voltage (V)	Contact Resistance (kΩ·cm)
PEDOT:PSS	~0.35	> 10 ⁵	~ -8	~ 20
PEDOT:PSS/MW CNT	~0.55	> 10 ⁵	~ -7	~ 8
Gold (Reference)	~0.60	> 10 ⁵	~ -10	~ 15

Experimental Protocols

Substrate Preparation

- Begin with a heavily n-doped silicon wafer with a 200 nm thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and dielectric layer, respectively.
- Clean the substrate sequentially in ultrasonic baths of acetone and isopropanol.
- Dry the substrate with a stream of nitrogen gas.
- Optionally, treat the SiO₂ surface with UV-ozone for one minute to improve the interface quality for the **C8-BTBT** film.^[4]

C8-BTBT Film Deposition

- Prepare a 2.5 mg/mL solution of **C8-BTBT** in toluene.^[1]
- Spin-coat the **C8-BTBT** solution onto the prepared SiO₂/Si substrate at 2500 rpm for 40 seconds.^[1]
- Anneal the film at 100°C for 10 minutes to remove residual solvent and improve crystallinity.

Stamp Fabrication and Preparation

- Fabricate a poly(dimethylsiloxane) (PDMS) stamp using a silicon master with the desired electrode pattern.
- Treat the surface of the PDMS stamp with oxygen plasma to enhance the surface free energy, which aids in ink wetting and transfer.[\[1\]](#)

Ink Formulation

- For the PEDOT:PSS/MWCNT composite ink, use a high-conductivity grade PEDOT:PSS aqueous solution (3-4 wt%).[\[1\]](#)
- Add MWCNTs to the PEDOT:PSS solution at a concentration of 0.15 wt%.[\[1\]](#)
- Thoroughly mix the solution to ensure a homogeneous dispersion of the nanotubes.

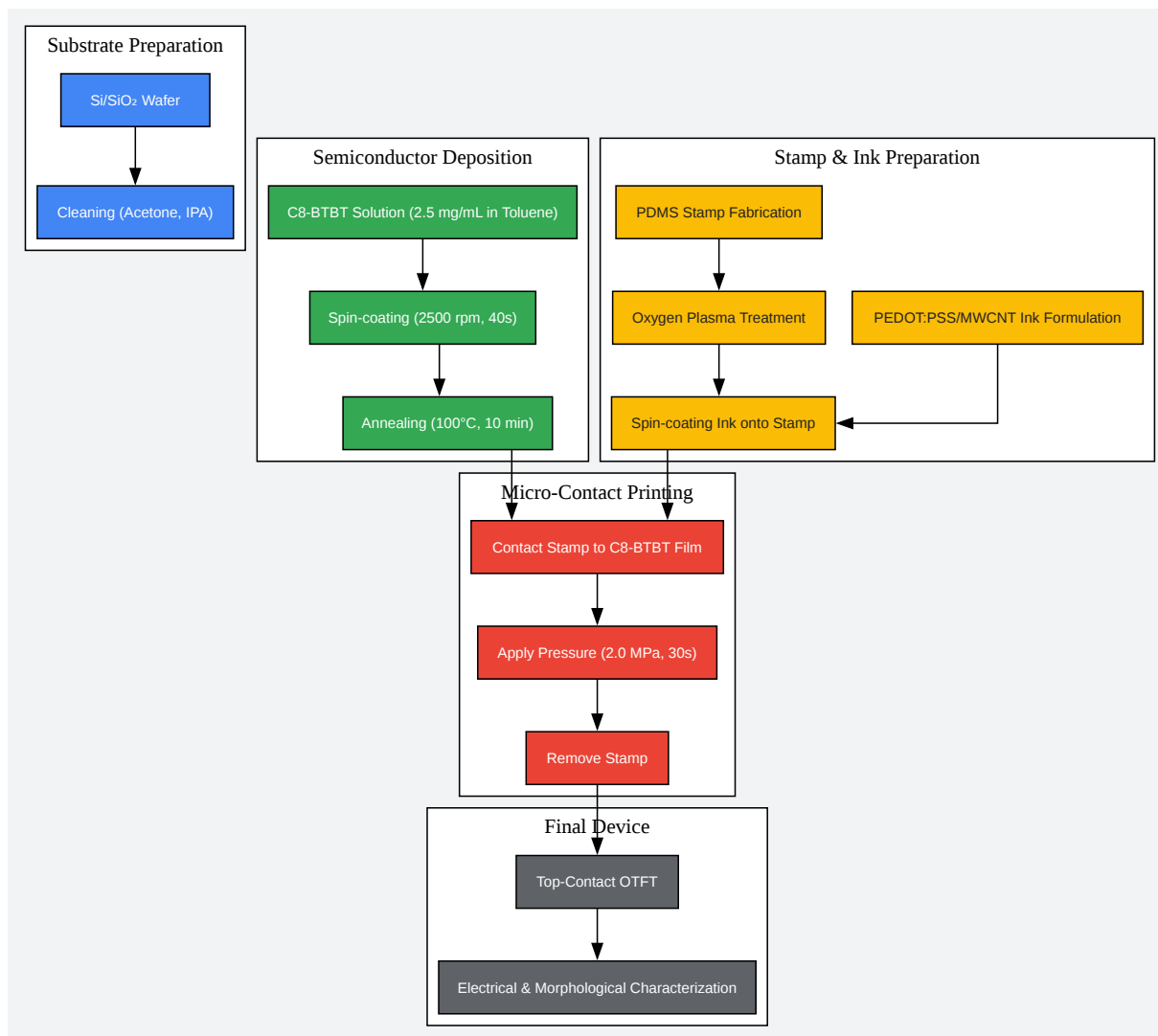
Micro-Contact Printing Procedure

- Spin-coat the prepared ink onto the oxygen plasma-treated PDMS stamp at 2500 rpm for 40 seconds.[\[1\]](#)
- Carefully bring the inked stamp into contact with the **C8-BTBT** film on the substrate.
- Apply a controlled pressure of 2.0 MPa for 30 seconds using a high-precision laboratory balance to facilitate the transfer of the ink pattern.[\[1\]](#)
- Gently peel off the PDMS stamp, leaving the patterned PEDOT:PSS/MWCNT electrodes on the **C8-BTBT** surface.[\[1\]](#)

Device Characterization

- Perform electrical characterization of the fabricated OTFTs using a semiconductor parameter analyzer in a shielded probe station under ambient conditions.
- Analyze the morphology of the printed electrodes and the semiconductor film using optical microscopy, scanning electron microscopy (SEM), and atomic force microscopy (AFM).[\[1\]](#)

Visualizations



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